REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH2:8][N:9]2[C:13]3=[N:14][CH:15]=[CH:16][CH:17]=[C:12]3[CH:11]=[C:10]2[C:18]([O:20]CC)=O)[CH:5]=[CH:6][CH:7]=1.[NH2:23][C:24]1[CH:34]=[CH:33][C:27]2[N:28]([CH3:32])[C:29]([CH3:31])=[N:30][C:26]=2[CH:25]=1>>[CH3:32][N:28]1[C:27]2[CH:33]=[CH:34][C:24]([NH:23][C:18]([C:10]3[N:9]([CH2:8][C:4]4[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=4)[C:13]4=[N:14][CH:15]=[CH:16][CH:17]=[C:12]4[CH:11]=3)=[O:20])=[CH:25][C:26]=2[N:30]=[C:29]1[CH3:31]
|
Name
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|
Quantity
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0.4 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1)CN1C(=CC=2C1=NC=CC2)C(=O)OCC
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Name
|
|
Quantity
|
0.25 g
|
Type
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reactant
|
Smiles
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NC1=CC2=C(N(C(=N2)C)C)C=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC2=C1C=CC(=C2)NC(=O)C2=CC=1C(=NC=CC1)N2CC2=CC(=CC=C2)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.477 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |